2-Oxoindoline-3-carbonitrile
Overview
Description
2-Oxoindoline-3-carbonitrile is a heterocyclic compound with the molecular formula C9H6N2O. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Oxoindoline-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of isatin with malononitrile in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction typically proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Oxoindoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxoindole derivatives.
Reduction: Aminoindoline derivatives.
Substitution: Various substituted oxindoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Oxoindoline-3-carbonitrile has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: It is being investigated for its potential use in developing new therapeutic agents, particularly in cancer treatment.
Mechanism of Action
The biological activity of 2-Oxoindoline-3-carbonitrile is primarily attributed to its ability to interact with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The compound can also modulate signaling pathways related to inflammation and immune response .
Comparison with Similar Compounds
Indole-3-acetonitrile: Another indole derivative with similar biological activities.
2-Oxoindoline-3-acetic acid: Shares the oxoindoline core structure but with different functional groups.
Isatin: A precursor in the synthesis of 2-Oxoindoline-3-carbonitrile and other indole derivatives.
Uniqueness: this compound stands out due to its unique combination of a nitrile group and an oxoindoline core, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties .
Properties
IUPAC Name |
2-oxo-1,3-dihydroindole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-5-7-6-3-1-2-4-8(6)11-9(7)12/h1-4,7H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYAOBHXTLMRST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547168 | |
Record name | 2-Oxo-2,3-dihydro-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73859-65-1 | |
Record name | 2-Oxo-2,3-dihydro-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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